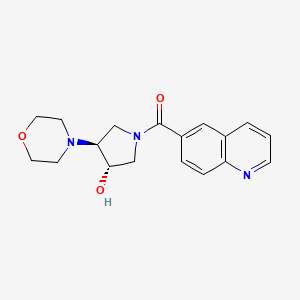
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S*,4S*)-4-(4-morpholinyl)-1-(6-quinolinylcarbonyl)-3-pyrrolidinol, commonly known as quinpirole, is a synthetic dopamine receptor agonist that is widely used in scientific research. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
Wirkmechanismus
Quinpirole acts as an agonist of the D2 dopamine receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of the D2 receptor by quinpirole leads to the inhibition of adenylate cyclase, which reduces the production of cyclic AMP and leads to decreased neurotransmitter release. This ultimately results in a decrease in dopamine signaling in the brain.
Biochemical and physiological effects:
Quinpirole has been found to have a range of biochemical and physiological effects, including increased locomotor activity, decreased food intake, and decreased body weight. It has also been found to have anxiolytic and antidepressant effects in animal models. In addition, quinpirole has been found to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
Vorteile Und Einschränkungen Für Laborexperimente
Quinpirole is a widely used tool in scientific research due to its potent and selective agonist activity at the D2 dopamine receptor. It has been found to be effective in a range of experimental paradigms, including behavioral assays and electrophysiological recordings. However, its use is limited by its potential for off-target effects and the need for careful dose selection to avoid non-specific effects.
Zukünftige Richtungen
There are a number of future directions for research on quinpirole. One area of interest is the role of dopamine signaling in addiction and reward processing, and the potential for quinpirole to be used as a therapeutic agent for these disorders. Another area of interest is the potential for quinpirole to be used as a tool for studying the function of other neurotransmitter systems, including glutamate and GABA. Finally, there is a need for further research to better understand the mechanism of action of quinpirole and its potential for off-target effects.
In conclusion, quinpirole is a potent dopamine receptor agonist that is widely used in scientific research. Its use has contributed to our understanding of the role of dopamine in a range of neurological disorders and has potential for future therapeutic applications. Further research is needed to fully understand the mechanism of action of quinpirole and its potential for off-target effects.
Synthesemethoden
Quinpirole can be synthesized using a multi-step process that involves the reaction of 6-chloroquinoline with morpholine and subsequent cyclization to form the pyrrolidine ring. The resulting compound is then treated with acetic anhydride and triethylamine to form the quinolinecarbonyl group. The final product is obtained by resolution of the racemic mixture using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
Quinpirole is commonly used in scientific research to study the function of dopamine receptors in the brain. It has been found to be a potent agonist of the D2 dopamine receptor, which is implicated in a range of neurological disorders, including Parkinson's disease and schizophrenia. Quinpirole is also used to study the role of dopamine in reward processing, addiction, and mood disorders.
Eigenschaften
IUPAC Name |
[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]-quinolin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17-12-21(11-16(17)20-6-8-24-9-7-20)18(23)14-3-4-15-13(10-14)2-1-5-19-15/h1-5,10,16-17,22H,6-9,11-12H2/t16-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZRNKJVTHNEFG-IRXDYDNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC4=C(C=C3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

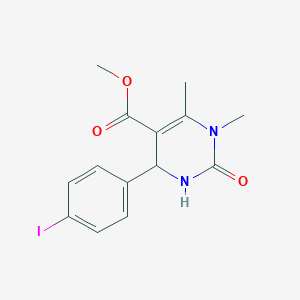
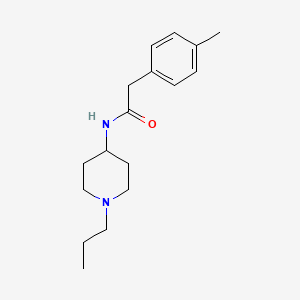
![3-methyl-8-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5350485.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)
![3-(allylthio)-6-(2-bromo-5-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350498.png)
![2-(dimethylamino)-4-oxo-N-phenyl-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-8(4H)-carboxamide](/img/structure/B5350506.png)
![2-[(4-bromophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5350507.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5350512.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5350517.png)
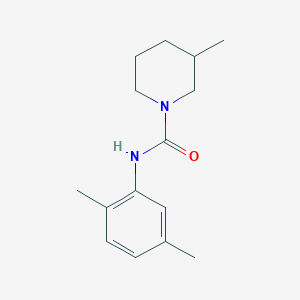
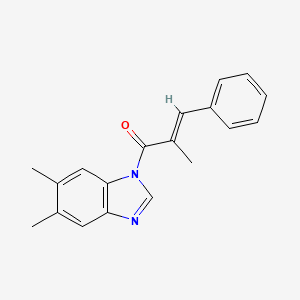
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5350545.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5350560.png)
![5-bromo-N-[4-(N-{[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}ethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5350573.png)